molecular formula C6H6N4 B3094610 5-Isocyano-pyridine-2,4-diamine CAS No. 1260157-25-2

5-Isocyano-pyridine-2,4-diamine

Cat. No. B3094610
CAS RN: 1260157-25-2
M. Wt: 134.14 g/mol
InChI Key: SIRLJNAKSMDDNX-UHFFFAOYSA-N
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Description

5-Isocyano-pyridine-2,4-diamine is a chemical compound used for proteomics research . It has a molecular formula of C6H6N4 and a molecular weight of 134.14 .


Synthesis Analysis

The synthesis of 5-Isocyano-pyridine-2,4-diamine and similar compounds often involves the use of various catalysts . For instance, the synthesis of imidazo[4,5-b]pyridine derivatives involves the reaction of 2,3-diaminopyridines with 4,5-dichloro-1,2,3-dithiazolium chloride .


Molecular Structure Analysis

The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, gives the key molecule a certain geometry .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Fluorescent Chemosensors

5-Isocyano-pyridine-2,4-diamine derivatives, such as those synthesized in studies by Wang et al. (2008) and Liaw et al. (2007), have been utilized in creating fluorescent chemosensors. These substances show potential in detecting acids, as evidenced by their "off–on" fluorescence switching capabilities in response to protonation with acids (Wang et al., 2008) (Liaw et al., 2007).

Novel Polymer Synthesis

The compound has been used in the synthesis of novel polymers. Mehdipour‐Ataei et al. (2004) and Wang et al. (2008) demonstrate the use of related diamines in creating poly(ether urea)s and polyimides with high thermal and mechanical stability, suitable for advanced material applications (Mehdipour‐Ataei et al., 2004) (Wang et al., 2008).

Coordination Polymers and Crystal Engineering

Research by Duong et al. (2011) and others illustrates the role of pyridine derivatives in creating coordination polymers and crystal structures. These compounds, due to their ability to engage in hydrogen bonding and metallic coordination, are crucial in the field of crystal engineering (Duong et al., 2011).

Optical and Electrochromic Properties

Studies have shown that derivatives of 5-Isocyano-pyridine-2,4-diamine can be utilized in materials with unique optical and electrochromic properties. Huang et al. (2015) explored how these derivatives impact the fluorescence and electrochromic behavior of polymers, making them suitable for applications in optoelectronics and sensing technologies (Huang et al., 2015).

Future Directions

The future directions for research on 5-Isocyano-pyridine-2,4-diamine and similar compounds are likely to focus on their potential therapeutic significance. Given the current COVID-19 pandemic, finding new antiviral and antimicrobial compounds is a priority in current research . The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .

properties

IUPAC Name

5-isocyanopyridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-9-5-3-10-6(8)2-4(5)7/h2-3H,(H4,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRLJNAKSMDDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CN=C(C=C1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isocyano-pyridine-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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